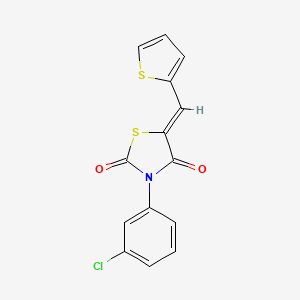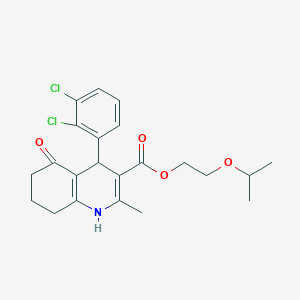
N-(2,3-dihydro-1,4-benzodioxin-6-yl)-2-(5-methyl-2-thienyl)-1-azepanecarboxamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
N-(2,3-dihydro-1,4-benzodioxin-6-yl)-2-(5-methyl-2-thienyl)-1-azepanecarboxamide is a chemical compound that has gained significant attention in scientific research due to its potential applications in the field of medicine. This compound is commonly referred to as BDBMT and has been synthesized using various methods.
Mecanismo De Acción
BDBMT inhibits the activity of CK2 by binding to the ATP-binding site of the enzyme. This prevents the enzyme from phosphorylating its substrates, which leads to a decrease in cellular proliferation and growth.
Biochemical and Physiological Effects:
BDBMT has been shown to have a wide range of biochemical and physiological effects. In vitro studies have shown that BDBMT can inhibit the growth of cancer cells and induce apoptosis. In vivo studies have shown that BDBMT can reduce tumor growth in mice. BDBMT has also been shown to have neuroprotective effects in models of neurodegenerative diseases, such as Alzheimer's and Parkinson's disease.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
One advantage of using BDBMT in lab experiments is its high potency and specificity for CK2. This allows for precise inhibition of the enzyme and reduces the likelihood of off-target effects. However, a limitation of using BDBMT is its low solubility in water, which can make it difficult to use in certain experimental setups.
Direcciones Futuras
There are several future directions for research on BDBMT. One direction is to investigate its potential therapeutic effects in various diseases, including cancer and neurodegenerative disorders. Another direction is to optimize the synthesis method of BDBMT to improve its solubility and bioavailability. Additionally, further studies are needed to understand the long-term effects of BDBMT on cellular processes and to identify potential side effects.
Métodos De Síntesis
BDBMT can be synthesized using various methods, including the Buchwald-Hartwig coupling reaction and the Suzuki-Miyaura coupling reaction. The Buchwald-Hartwig coupling reaction involves the reaction of 2-(5-methyl-2-thienyl)-1-azepanecarboxamide with 2,3-dihydro-1,4-benzodioxin-6-ylamine in the presence of a palladium catalyst and a base. The Suzuki-Miyaura coupling reaction involves the reaction of 2-(5-methyl-2-thienyl)-1-azepanecarboxamide with 2,3-dihydro-1,4-benzodioxin-6-ylboronic acid in the presence of a palladium catalyst and a base.
Aplicaciones Científicas De Investigación
BDBMT has been found to have potential applications in the field of medicine. Scientific research has shown that BDBMT can act as a potent inhibitor of the protein kinase CK2, which is involved in various cellular processes, including cell growth and proliferation. Inhibition of CK2 has been shown to have therapeutic effects in various diseases, including cancer and neurodegenerative disorders.
Propiedades
IUPAC Name |
N-(2,3-dihydro-1,4-benzodioxin-6-yl)-2-(5-methylthiophen-2-yl)azepane-1-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H24N2O3S/c1-14-6-9-19(26-14)16-5-3-2-4-10-22(16)20(23)21-15-7-8-17-18(13-15)25-12-11-24-17/h6-9,13,16H,2-5,10-12H2,1H3,(H,21,23) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QOKDJJCIWQUEOM-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(S1)C2CCCCCN2C(=O)NC3=CC4=C(C=C3)OCCO4 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H24N2O3S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
372.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![N-[1-(4-methoxyphenyl)-6,6-dimethyl-4,5,6,7-tetrahydro-1H-indazol-4-yl]-4-pentenamide](/img/structure/B5051648.png)
![N-(3-methyl-5-cinnolinyl)-5-nitrospiro[benzimidazole-2,1'-cyclohexan]-4-amine](/img/structure/B5051660.png)
![(2E)-N-({1-[2-(2-fluorophenyl)ethyl]-4-piperidinyl}methyl)-3-(2-furyl)-N-methylacrylamide](/img/structure/B5051663.png)
![1-[(4-methoxy-1-naphthyl)methyl]-4-(4-nitrophenyl)piperazine](/img/structure/B5051670.png)
![3-{2-[(2S)-2-(hydroxymethyl)-1-pyrrolidinyl]-2-oxoethyl}-2,6,6-trimethyl-1-propyl-1,5,6,7-tetrahydro-4H-indol-4-one](/img/structure/B5051673.png)

![3-(1-piperidinylcarbonyl)-6-[3-(trifluoromethyl)phenyl]imidazo[2,1-b][1,3]thiazole](/img/structure/B5051691.png)



![N-{1-[1-(2-butynoyl)-4-piperidinyl]-1H-pyrazol-5-yl}-3-phenylpropanamide](/img/structure/B5051734.png)

methyl]urea](/img/structure/B5051739.png)
![6-({2-[(4-bromophenyl)amino]-2-oxoethyl}thio)-5-cyano-2-methyl-N-phenyl-4-(2-thienyl)-1,4-dihydro-3-pyridinecarboxamide](/img/structure/B5051754.png)